N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with a piperidine derivative. Key steps in the synthesis may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This often involves the reaction of a thioamide with a halogenated compound.
Coupling Reactions: The oxazole and thiazole intermediates are coupled with a piperidine derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxazole or thiazole rings, while reduction could lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-(4-isopropyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10(2)13-9-23-15(17-13)12-5-4-6-20(8-12)16(21)18-14-7-11(3)22-19-14/h7,9-10,12H,4-6,8H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNYVKNRQILOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCCC(C2)C3=NC(=CS3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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